molecular formula C23H30N6O B3797104 2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole

2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole

Cat. No.: B3797104
M. Wt: 406.5 g/mol
InChI Key: SHTJSKDGIFWDJD-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, a pyrrolidine ring, which is a five-membered ring with nitrogen, and a 1,2,3-triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzimidazole and triazole rings are aromatic, contributing to the stability of the molecule. The pyrrolidine ring introduces a basic nitrogen into the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the benzimidazole and triazole rings suggests that it might participate in reactions typical of aromatic compounds. The pyrrolidine ring could potentially undergo reactions involving the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. Factors such as polarity, molecular size, and the presence of aromatic rings would all influence its properties .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The presence of multiple functional groups suggests that it could interact with a variety of biological molecules .

Safety and Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it. It’s also important to consider potential toxicity, especially if the compound is intended for use as a drug .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis of similar compounds, investigating their properties, and studying their potential applications .

Properties

IUPAC Name

[1-(2-cyclohexylethyl)triazol-4-yl]-[2-(6-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-16-9-10-18-19(14-16)25-22(24-18)21-8-5-12-29(21)23(30)20-15-28(27-26-20)13-11-17-6-3-2-4-7-17/h9-10,14-15,17,21H,2-8,11-13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTJSKDGIFWDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCCN3C(=O)C4=CN(N=N4)CCC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole
Reactant of Route 2
2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole
Reactant of Route 4
2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole
Reactant of Route 5
2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole
Reactant of Route 6
2-(1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-6-methyl-1H-benzimidazole

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